A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene
A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene
Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties, spectroscopic profile, and a plausible synthetic route for the novel compound 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene. As a substituted nitroaromatic, this molecule incorporates several key functional groups—a dichloro pattern, a nitro group, and a difluoromethoxy moiety—that are of significant interest in the fields of pharmaceutical and agrochemical development. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, often introduced to enhance metabolic stability, modulate lipophilicity, and improve cell permeability.[1] This guide synthesizes data from structurally related analogs to construct a scientifically grounded, predictive profile for this compound, offering researchers and drug development professionals a foundational resource for its potential synthesis and application.
Molecular Structure and Nomenclature
The fundamental identity of a compound is rooted in its structure. 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a polysubstituted benzene ring characterized by significant electronic asymmetry, which dictates its reactivity and physical properties.
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IUPAC Name: 1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene
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Molecular Formula: C₇H₃Cl₂F₂NO₃
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Molecular Weight: 258.01 g/mol
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CAS Number: Not assigned (as of the latest data retrieval).
The arrangement of two chlorine atoms, a difluoromethoxy group, and a powerful electron-withdrawing nitro group on the benzene ring suggests a molecule with distinct regions of electron density, making it a versatile intermediate for further chemical modification.
Caption: 2D structure of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene.
Predicted Physicochemical Properties
While experimental data for this specific isomer is not publicly available, we can infer its properties with high confidence by analyzing structurally similar compounds, such as halogenated nitrobenzenes and difluoromethoxy-substituted aromatics.[2][3]
| Property | Predicted Value / Description | Rationale / Comparative Analysis |
| Physical State | White to light yellow solid | Based on analogs like 1,2-dichloro-4-nitrobenzene (pale yellow solid) and 1-(difluoromethoxy)-4-nitrobenzene (light yellow solid).[2][3] |
| Melting Point (°C) | 50 - 80 °C | 1,2-Dichloro-4-nitrobenzene has a melting point of 52.8-56 °C.[3] The additional bulky and polar difluoromethoxy group may slightly increase the melting point due to altered crystal packing forces. |
| Boiling Point (°C) | > 250 °C | High boiling point is expected due to the high molecular weight and polarity. 1,2-Dichloro-4-nitrobenzene boils at 263 °C.[3] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and acetone. Low solubility in water. | The halogenated and aromatic character suggests solubility in non-polar to moderately polar organic solvents. Low water solubility is typical for such compounds.[2] |
| Density (g/cm³) | ~1.5 - 1.6 | 1,2-Dichloro-4-nitrobenzene has a density of 1.4588 g/cm³.[3] The addition of two fluorine atoms in place of hydrogens will increase the density. |
| LogP (Octanol/Water) | 2.5 - 3.5 | Halogenation and the OCHF₂ group increase lipophilicity. For comparison, 1,2-dichloro-4-fluoro-3-nitrobenzene has a calculated XLogP3 of 3.1.[4] |
Postulated Synthetic Pathway
A logical and efficient synthesis of the target compound would likely involve the regioselective nitration of a suitable precursor, 1,2-dichloro-3-difluoromethoxybenzene. This strategy is standard for the preparation of nitroaromatics.[3][5] The directing effects of the existing substituents are key to achieving the desired isomer. The ortho, para-directing difluoromethoxy group and the ortho, para-directing chlorine atoms would all activate the C4 position for electrophilic substitution.
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol
This protocol is a generalized procedure based on common nitration reactions.[5] Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is performed at low temperature to control the exothermic reaction and prevent the formation of unwanted byproducts.
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Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (3-5 molar equivalents) to 0-5 °C in an ice-water bath.
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Nitronium Ion Formation: Slowly add concentrated nitric acid (1.1 molar equivalents) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
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Substrate Addition: Dissolve the precursor, 1,2-dichloro-3-difluoromethoxybenzene (1.0 molar equivalent), in a minimal amount of the reaction medium (sulfuric acid) or a suitable inert solvent and add it dropwise to the nitrating mixture. Maintain the temperature at 0-5 °C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, very slowly pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural verification. The following profile is predicted based on established principles of NMR, IR, and MS for similar functionalized aromatics.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be relatively simple.
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δ 7.5-7.8 (d, 1H): A doublet corresponding to the proton at the C5 position. Its chemical shift is influenced by the para-nitro group and ortho-chlorine atom.
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δ 7.2-7.5 (d, 1H): A doublet for the proton at the C6 position.
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δ 6.8-7.2 (t, 1H, JHF ≈ 74 Hz): A characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group, split by the two adjacent fluorine atoms.
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¹³C NMR (100 MHz, CDCl₃): Due to the lack of symmetry, 7 distinct signals are expected for the aromatic carbons, plus one for the difluoromethoxy carbon.
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δ 115-125 (t, JCF ≈ 260 Hz): A prominent triplet for the -OC HF₂ carbon.
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δ 120-150: A complex region containing the 7 signals for the aromatic carbons. Carbons bearing the nitro group (C4) and the difluoromethoxy group (C3) will be significantly shifted.
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -80 to -95 (d, JFH ≈ 74 Hz): A single doublet is predicted, as the two fluorine atoms are chemically equivalent. The signal is split by the single proton on the same carbon.
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Infrared (IR) Spectroscopy
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~3100 cm⁻¹: Aromatic C-H stretching.
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1520-1550 cm⁻¹ (asymmetric) & 1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the Ar-NO₂ group.
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1200-1250 cm⁻¹ & 1010-1100 cm⁻¹: Strong C-O-C and C-F stretching vibrations from the difluoromethoxy group.
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750-850 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl).
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Isotopic Pattern: A characteristic isotopic cluster for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.
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Fragmentation: Key fragmentation pathways would include the loss of NO₂ (m/z -46) and potentially cleavage of the difluoromethoxy group.
Inferred Reactivity and Chemical Logic
The chemical behavior of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene is dominated by the powerful electron-withdrawing nature of the nitro group.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated for SNAr reactions. The nitro group strongly withdraws electron density, particularly from the ortho (C3) and para (C5) positions. The chlorine atoms at positions C1 and C2 are potential leaving groups. Nucleophilic attack is most likely to occur at C2, displacing the chloride, due to activation from the adjacent nitro group. This reactivity makes the compound a valuable precursor for introducing a variety of nucleophiles (e.g., amines, alkoxides).[6]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using standard reagents like Fe/HCl, SnCl₂, or catalytic hydrogenation.[1] The resulting 1,2-dichloro-3-difluoromethoxy-4-aminobenzene would be a key intermediate for the synthesis of heterocycles, dyes, and other complex molecules.
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Stability: The difluoromethoxy group is known for its high metabolic stability compared to a standard methoxy group, which is a primary reason for its incorporation into drug candidates.[1] The compound is expected to be stable under normal storage conditions.
Inferred Safety and Handling
A comprehensive safety assessment requires experimental testing. However, a reliable preliminary hazard profile can be inferred from the Safety Data Sheets (SDS) of analogous compounds.[2][7]
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GHS Classification (Predicted):
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Handling Precautions:
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Use in a well-ventilated area, preferably a chemical fume hood.[9]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]
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Avoid breathing dust, fumes, or vapors.[2]
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]
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References
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PubChem. 1,2-Dichloro-4-fluoro-3-nitrobenzene. [Online] Available at: [Link]
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PrepChem.com. Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. [Online] Available at: [Link]
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ResearchGate. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Online] Available at: [Link]
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Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Online] Available at: [Link]
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